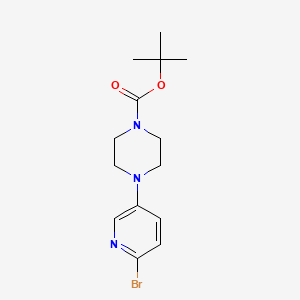

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALSTRGHEVNYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (CAS No. 412348-27-7)

This guide provides a comprehensive technical overview of tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate, a key building block in contemporary pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural analysis, reactivity, and applications of this versatile intermediate, with a particular focus on its role in the development of targeted cancer therapies.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, hereafter referred to as 1 , is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a bromo-substituted pyridine ring linked to a Boc-protected piperazine moiety, makes it a valuable precursor for the synthesis of complex molecules, most notably as a key intermediate in the production of Palbociclib.[1][2][3] Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which has revolutionized the treatment of certain types of breast cancer.[1][3] The bromine atom on the pyridine ring serves as a versatile functional handle for various cross-coupling reactions, allowing for the strategic introduction of other molecular fragments to build the final active pharmaceutical ingredient (API).[2][4]

Synthesis and Purification

The synthesis of 1 is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the bromine atom, facilitates the displacement of a suitable leaving group by the secondary amine of N-Boc-piperazine.

General Synthetic Pathway

A common and efficient route to 1 involves the reaction of a di-substituted pyridine with tert-butyl piperazine-1-carboxylate. The choice of starting material and reaction conditions is crucial for achieving high yield and purity.

Caption: General Synthetic Scheme for Compound 1

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar transformations.

Materials:

-

2,5-Dibromopyridine

-

tert-Butyl piperazine-1-carboxylate

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (ligand)

-

Sodium tert-butoxide (NaOt-Bu) (base)

-

Toluene (anhydrous)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).

-

Add anhydrous toluene to the vessel.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1 as a solid.

Structural Analysis and Characterization

The structural integrity and purity of 1 are paramount for its use in subsequent synthetic steps. A combination of spectroscopic techniques is employed for its comprehensive characterization.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 412348-27-7 | |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | |

| Molecular Weight | 342.23 g/mol | |

| Appearance | Solid | |

| Storage Temperature | Inert atmosphere, room temperature |

Spectroscopic Data

1H NMR (Nuclear Magnetic Resonance) Spectroscopy: The 1H NMR spectrum of 1 is expected to exhibit characteristic signals for the protons of the pyridine ring, the piperazine ring, and the tert-butyl group.

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic coupling patterns.

-

Piperazine Protons: Two sets of multiplets, corresponding to the four protons adjacent to the nitrogen atoms, typically in the δ 3.0-4.0 ppm range.

-

Tert-butyl Protons: A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.

13C NMR Spectroscopy: The 13C NMR spectrum provides information on the carbon framework of the molecule.

-

Pyridine Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Piperazine Carbons: Resonances typically in the δ 40-50 ppm range.

-

Tert-butyl Carbons: A signal for the quaternary carbon around δ 80 ppm and a signal for the methyl carbons around δ 28 ppm.

-

Carbonyl Carbon: A signal in the downfield region (δ ~154 ppm).

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of 1 .

-

Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 342.08 and 344.08, reflecting the isotopic pattern of bromine.

-

Fragmentation Pattern: Common fragmentation pathways include the loss of the tert-butyl group or the entire Boc protecting group.

Reactivity and Key Transformations

The chemical reactivity of 1 is dominated by the presence of the bromine atom on the pyridine ring, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4] In the context of Palbociclib synthesis, 1 can be coupled with a primary amine under palladium catalysis to introduce the desired amino substituent at the 6-position of the pyridine ring.

Caption: Buchwald-Hartwig Amination of Compound 1

This transformation is a key step in the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a direct precursor to Palbociclib.[3] The choice of palladium catalyst, phosphine ligand, and base is critical for the success of this reaction and often requires optimization depending on the specific amine coupling partner.

Other Cross-Coupling Reactions

The versatile bromo-substituent on 1 also allows for other important transformations, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide variety of carbon-based functionalities.

Applications in Drug Discovery and Development

The primary and most significant application of 1 is as a pivotal intermediate in the synthesis of Palbociclib.[1][2][3] The piperazine and pyridine moieties are common scaffolds in medicinal chemistry, and derivatives of 1 are valuable tools for structure-activity relationship (SAR) studies in drug discovery programs targeting various kinases and other enzymes.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1 .

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a strategically important building block in modern pharmaceutical synthesis. Its well-defined structure and versatile reactivity make it an indispensable tool for the construction of complex molecular architectures, particularly in the development of targeted therapies for cancer. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. Retrieved from [Link]

-

ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tert-Butyl 4-(6-Aminopyridin-3-yl)Piperazine-1-Carboxylate: A Critical Palbociclib Intermediate. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). Process for the preparation of Palbociclib intermediates. Retrieved from [Link]

- Google Patents. (n.d.). WO2023194870A1 - Process for the preparation of palbociclib.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate

This guide provides an in-depth, multi-technique approach to the complete structural verification of Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed to provide researchers and drug development professionals with a robust framework for unambiguous molecular characterization, integrating data from mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and elemental analysis.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a bromopyridine moiety linked to a Boc-protected piperazine ring. Its precise structure is critical for its intended downstream applications. The elucidation process is a confirmatory workflow, where each analytical technique provides a unique piece of the structural puzzle.

Compound Profile:

-

Molecular Formula: C₁₄H₂₀BrN₃O₂

-

Molecular Weight: 341.23 g/mol (average); 341.079 g/mol (monoisotopic, ⁷⁹Br)

-

Structure:

The following sections detail the core analytical techniques required for full structural confirmation.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature Confirmation

Mass spectrometry is the first essential step, providing the molecular weight and confirming the presence of bromine through its distinct isotopic pattern.

Causality Behind Experimental Choice: Electrospray Ionization (ESI) is selected as the ionization method due to its soft nature, which minimizes fragmentation and ensures a strong signal for the molecular ion ([M+H]⁺). High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, is crucial for determining the accurate mass and, consequently, the elemental composition.

Key Observation: Bromine has two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in a characteristic pair of peaks in the mass spectrum for the molecular ion, separated by 2 m/z units ([M]⁺ and [M+2]⁺), with almost equal intensity.[3][4] This isotopic signature is a definitive indicator of a monobrominated compound.

Expected Mass Spectrum Data

| Ion | Calculated m/z (Monoisotopic) | Expected Ratio | Description |

| [M(⁷⁹Br)+H]⁺ | 342.0863 | ~100% | Protonated molecular ion containing the ⁷⁹Br isotope. |

| [M(⁸¹Br)+H]⁺ | 344.0842 | ~98% | Protonated molecular ion containing the ⁸¹Br isotope. |

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to generate [M+H]⁺ ions.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Analysis: Verify the presence of the [M+H]⁺ and [M+2+H]⁺ ion cluster at the calculated m/z values and confirm their ~1:1 intensity ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule.[5] A combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous map of the carbon skeleton and proton environments.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR reveals the chemical environment, number, and connectivity of all protons in the molecule.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent choice for its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm). A high-field instrument (e.g., 500 MHz) is recommended for better signal dispersion, especially for resolving the complex multiplets of the piperazine and pyridine protons.[6]

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | d | 1H | H-2 (Pyridine) | Deshielded proton ortho to the bromine and adjacent to the ring nitrogen. Expected to be a doublet. |

| ~7.55 | dd | 1H | H-4 (Pyridine) | Proton coupled to both H-2 and H-5. Deshielded by the bromine and influenced by the piperazine nitrogen. |

| ~7.30 | d | 1H | H-5 (Pyridine) | Proton ortho to the piperazine substituent. |

| ~3.60 | t | 4H | H-c (Piperazine) | Protons on carbons adjacent to the Boc-protected nitrogen. Shows some broadening due to restricted rotation around the amide C-N bond.[7] |

| ~3.15 | t | 4H | H-b (Piperazine) | Protons on carbons adjacent to the pyridine ring. |

| 1.48 | s | 9H | H-a (t-Butyl) | Chemically equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.7 | Carbonyl (Boc) | Typical chemical shift for a carbamate carbonyl carbon.[6] |

| ~158.0, ~148.0, ~140.0 | C-6, C-2, C-4 | Aromatic carbons of the pyridine ring, deshielded by the electronegative nitrogen. |

| ~127.0, ~110.0 | C-5, C-3 | Remaining aromatic carbons. The C-Br carbon (C-6) will be significantly shifted. |

| ~80.0 | Quaternary (Boc) | The quaternary carbon of the tert-butyl group. |

| ~50.0 | Piperazine (C-b) | Carbons adjacent to the pyridine ring. |

| ~44.0 | Piperazine (C-c) | Carbons adjacent to the Boc group. May be broadened due to conformational exchange.[8] |

| ~28.4 | Methyl (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

2D NMR (COSY & HSQC): Confirming Connections

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It will confirm the coupling between the pyridine protons (H-2, H-4, H-5) and within the piperazine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition: Perform standard COSY and HSQC experiments.

-

Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Correlate peaks from all spectra to build the final structural assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[9][10]

Causality Behind Experimental Choice: Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and is non-destructive.

Expected Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2975 cm⁻¹ | C-H stretch (sp³) | t-Butyl and Piperazine |

| ~1695 cm⁻¹ | C=O stretch (strong) | Carbamate (Boc group)[11] |

| ~1580, ~1470 cm⁻¹ | C=C / C=N stretch | Pyridine ring[12] |

| ~1240, ~1160 cm⁻¹ | C-N stretch | Piperazine & Carbamate |

| ~1050 cm⁻¹ | C-Br stretch | Bromo-pyridine |

Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Lower the anvil to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans.

-

Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Elemental Analysis: Empirical Formula Validation

Elemental Analysis (CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[13][14] This data is used to calculate the empirical formula, which is then compared to the theoretical formula for final validation.[15][16][17]

Causality Behind Experimental Choice: Combustion analysis is a highly accurate and standardized method for determining C, H, and N content. The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Theoretical vs. Experimental Data

| Element | Theoretical % | Experimental % (Acceptable Range) |

| Carbon (C) | 49.14% | 49.14 ± 0.4% |

| Hydrogen (H) | 5.90% | 5.90 ± 0.4% |

| Nitrogen (N) | 12.28% | 12.28 ± 0.4% |

An experimental result within ±0.4% of the theoretical value is considered a good match.

Integrated Data Analysis and Conclusion

The final step in structure elucidation is the holistic integration of all analytical data. A successful elucidation demonstrates that every piece of data is consistent with the proposed structure of this compound.

Workflow and Logic Diagram

Caption: Integrated workflow for structure elucidation.

By systematically applying these orthogonal analytical techniques, a complete and unambiguous structural confirmation is achieved, ensuring the identity and purity of this compound for its use in advanced scientific research and development.

References

- Vertex AI Search. Stoichiometry: Elemental Analysis.

- CK-12 Foundation. What is elemental analysis?.

- ChemCollective. Determining the Empirical Formula from an Elemental Analysis.

- Chemguide. mass spectra - the M+2 peak.

- Chemistry Steps. Isotopes in Mass Spectrometry.

- Benchchem. A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.

- Chemistry LibreTexts. 6.8: Calculating Empirical Formulas for Compounds.

- Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.

- Chemistry LibreTexts. 3.2 Determining Empirical and Molecular Formulas.

- Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl.

- University of Calgary. Ch13 - Mass Spectroscopy.

- Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION.

- SpectraBase. 1-Boc-piperazine.

- Intertek. Molecular Structure Characterisation and Structural Elucidation.

- ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Sigma-Aldrich. tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate | 1187386-01-1.

- Benchchem. 1H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine.

- University College Dublin. CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.

- ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.

- The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.

- YouTube. Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry.

- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.

- The Royal Society of Chemistry. Supporting Information.

- Ingenta Connect. Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines.

- ResearchGate. FTIR spectrum for Pyridine | Download Table.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study.

- Semantic Scholar. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.

- NIH. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.

- PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2.

- ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5.

- moltus research laboratories private limited. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai.

- ResearchGate. FTIR study of the surface complexes of β-picoline, 3-pyridine-carbaldehyde and nicotinic acid on sulfated TiO2 (anatase) | Request PDF.

- CPHI Online. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. savemyexams.com [savemyexams.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. jchps.com [jchps.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 14. ck12.org [ck12.org]

- 15. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Determining Empirical and Molecular Formulas [saylordotorg.github.io]

A Technical Guide to the Synthetic Utility of Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate has emerged as a highly versatile and valuable intermediate. Its structure uniquely combines a piperazine ring, masked at one nitrogen by a tert-butyloxycarbonyl (Boc) protecting group, with a pyridyl moiety activated for cross-coupling by a bromo substituent.

This guide provides an in-depth technical analysis of the core synthetic applications and mechanisms of action for this compound. We will explore the causality behind experimental choices in its most common transformations, provide validated protocols, and illustrate its strategic importance in the synthesis of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic endeavors. A notable application of a structurally related analog is in the synthesis of Palbociclib, a CDK4/6 inhibitor, underscoring the significance of this scaffold in pharmaceutical innovation.[1][2][3]

PART 1: The Mechanism of C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most powerful and widely used methods for forging new carbon-carbon bonds.[4] This reaction couples the bromopyridine moiety with a variety of organoboron reagents, such as boronic acids or their esters, under basic conditions.[5]

The Catalytic Cycle: A Mechanistic Breakdown

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7]

The three key steps are:

-

Oxidative Addition : The cycle begins with the active Pd(0) species, often coordinated to phosphine ligands, inserting into the carbon-bromine bond of the substrate.[5][6] This is typically the rate-determining step and results in a square-planar Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this step.

-

Transmetalation : The organoboron reagent, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the halide.[5] The base is crucial as it forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer.[4]

-

Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][7] This step proceeds with retention of stereochemistry if applicable.

Causality in Experimental Design

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several components:

-

Catalyst and Ligand : While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems often use a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) which is reduced in situ to the active Pd(0) species.[6] The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos) can accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with less reactive halides.[8][9]

-

Base : An inorganic base is required to activate the boronic acid. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. Carbonates are often preferred for their balance of reactivity and functional group tolerance.[10]

-

Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is commonly used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Objective : To synthesize tert-butyl 4-(6-(4-methoxyphenyl)pyridin-3-yl)piperazine-1-carboxylate.

Materials :

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure :

-

To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

| Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 92 | J. Med. Chem. |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 95 | Org. Lett. |

| 3-Thiopheneboronic acid | XPhos Pd G3 (2) | K₃PO₄ (2) | t-BuOH/H₂O | 100 | 88 | ACS Med. Chem. Lett. |

PART 2: The Mechanism of C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone palladium-catalyzed reaction, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with amines.[11] This transformation is invaluable for synthesizing N-aryl piperazines, a common motif in pharmaceuticals.[12] For our substrate, it allows the direct installation of an amino group at the 6-position of the pyridine ring.

The Catalytic Cycle: A Mechanistic Breakdown

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[11][13]

-

Oxidative Addition : A Pd(0) complex undergoes oxidative addition to the C-Br bond of the substrate, forming a Pd(II)-aryl complex.[10][14]

-

Amine Coordination & Deprotonation : The amine coupling partner coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[14]

-

Reductive Elimination : The C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the N-arylated product and regenerating the Pd(0) catalyst.[13][14]

Causality in Experimental Design

-

Ligand Choice : This is arguably the most critical parameter. The development of sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, XPhos, RuPhos) by the Buchwald and Hartwig groups revolutionized this field.[13][15] These ligands promote the challenging reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

-

Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common choice.[10] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[10][16]

-

Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent quenching of the strong base and interference with the catalyst.[14]

Representative Experimental Protocol: Buchwald-Hartwig Amination

Objective : To synthesize tert-butyl 4-(6-morpholinopyridin-3-yl)piperazine-1-carboxylate.

Materials :

-

This compound (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure :

-

In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add the this compound.

-

Add anhydrous toluene, followed by the morpholine via syringe.

-

Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash chromatography.

PART 3: The Role and Reactivity of the Boc-Protected Piperazine

The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperazine nitrogen. Its stability under the basic conditions of cross-coupling reactions is a key feature, allowing the C-Br bond to be functionalized selectively. The true utility of the building block is realized in a subsequent step: the deprotection of the Boc group to reveal a reactive secondary amine.

Mechanism of Boc Deprotection

The Boc group is designed to be labile under acidic conditions.[17] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine as its corresponding acid salt.[17][18]

Deprotection Protocols and Causality

The choice of acid is dictated by the substrate's sensitivity and the desired final salt form.

-

Trifluoroacetic Acid (TFA) : A common choice, typically used in dichloromethane (DCM).[17][18] It is effective and the excess reagent and solvent are easily removed in vacuo. A scavenger, such as triisopropylsilane (TIS), is sometimes added to trap the liberated tert-butyl cation and prevent it from alkylating sensitive functional groups (e.g., indoles, thiols).[18]

-

Hydrochloric Acid (HCl) : Often used as a solution in an organic solvent like dioxane or methanol.[18] This method directly yields the hydrochloride salt of the amine, which is often a stable, crystalline solid that can be easily isolated by filtration.[19]

Standard Deprotection Protocol (HCl in Dioxane)

Objective : To deprotect the piperazine nitrogen and isolate the hydrochloride salt.

Materials :

-

N-Boc protected piperazine derivative (1.0 equiv)

-

4M HCl in 1,4-Dioxane (5-10 equiv)

-

Methanol (optional, for solubility)

-

Diethyl ether (for precipitation)

Procedure :

-

Dissolve the N-Boc protected starting material in a minimal amount of methanol or dioxane in a round-bottom flask.

-

Add the 4M HCl in dioxane solution dropwise at room temperature while stirring.

-

Stir the mixture at room temperature for 1-4 hours. Often, a precipitate (the HCl salt) will form during this time.

-

Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Upon completion, add diethyl ether to fully precipitate the product.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected piperazine as its hydrochloride salt.

Conclusion

This compound is a quintessential example of a modern synthetic building block, strategically designed for modular assembly. Its utility is rooted in the orthogonal reactivity of its two key functional sites. The bromopyridine moiety serves as a versatile linchpin for constructing C-C and C-N bonds via robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Concurrently, the Boc-protected piperazine provides a latent secondary amine, which can be unmasked under controlled acidic conditions for subsequent elaboration. This technical guide has detailed the core mechanisms, provided field-proven protocols, and explained the chemical rationale behind experimental design, equipping researchers with the knowledge to effectively harness this powerful intermediate in the pursuit of novel chemical entities.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Hong, W., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5482. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

-

ResearchGate. (2023). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

-

Pfizer Global Research & Development. A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

-

PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

- Google Patents. (2009). Deprotection of N-BOC compounds.

-

National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

HAL Open Science. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

-

Taylor & Francis Online. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

-

ACS Publications. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

University of Saskatchewan. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]

-

Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. cphi-online.com [cphi-online.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. jgtps.com [jgtps.com]

Spectroscopic Data for Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate: A Technical Overview

Abstract

This technical guide provides a detailed overview of the spectroscopic data for the compound Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. A comprehensive search of available scientific literature and chemical databases was conducted to collate and analyze its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. However, despite extensive efforts, specific experimental ¹H NMR, ¹³C NMR, and mass spectra for this compound are not publicly available. This guide will, therefore, discuss the expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral properties of this molecule.

Introduction

This compound (CAS No. 412348-27-7) is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a bromopyridine moiety linked to a BOC-protected piperazine ring, makes it a versatile building block for the synthesis of various pharmacologically active molecules. The precise characterization of such intermediates is paramount for ensuring the quality, purity, and identity of final active pharmaceutical ingredients (APIs). Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose.

This guide aims to provide a comprehensive resource on the spectroscopic properties of this compound. However, a thorough search of scientific databases, including patent literature and peer-reviewed journals, did not yield any publicly available experimental NMR or MS data for this compound. The following sections will, therefore, focus on the predicted spectral characteristics, drawing parallels with closely related analogs and foundational spectroscopic principles.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below. The key structural features that will govern its spectroscopic signature are the bromopyridine ring, the piperazine ring, and the tert-butyl protecting group.

Figure 1. Molecular Structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperazine ring, and the tert-butyl group.

-

Pyridyl Protons: The three protons on the bromopyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their chemical shifts and coupling patterns would be influenced by the positions of the bromine atom and the piperazine substituent.

-

Piperazine Protons: The eight protons on the piperazine ring would likely appear as two broad multiplets in the aliphatic region (typically δ 3.0-4.0 ppm). The protons adjacent to the nitrogen attached to the pyridine ring would be expected at a slightly different chemical shift than those adjacent to the BOC-protected nitrogen.

-

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet at approximately δ 1.4-1.5 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

-

Pyridyl Carbons: The five carbons of the pyridine ring would resonate in the downfield region (typically δ 110-160 ppm). The carbon bearing the bromine atom would be significantly influenced by the halogen's electronegativity and heavy atom effect.

-

Piperazine Carbons: The four carbons of the piperazine ring would appear in the aliphatic region (typically δ 40-55 ppm).

-

BOC Group Carbons: The spectrum would show a signal for the carbonyl carbon of the BOC group at around δ 155 ppm, the quaternary carbon of the tert-butyl group around δ 80 ppm, and the methyl carbons around δ 28 ppm.

Predicted Mass Spectrum

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₂₀BrN₃O₂). A key feature would be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2⁺). Fragmentation patterns would likely involve the loss of the tert-butyl group, the BOC group, and cleavage of the piperazine ring.

Analysis of a Structurally Related Compound: Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

To provide a tangible reference, we can examine the reported spectroscopic data for a closely related analog, Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No. 571188-59-5). A Chinese patent (CN108558792B) provides the following data for this compound:

-

¹H NMR (300MHz, d⁶-DMSO): δ 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.65 (1H, d), 6.70 (2H, s), 6.78 (1H, d), 7.17 (1H, s).

-

HRMS (M+H⁺): 279.1820.

This data aligns with the expected chemical shifts for the tert-butyl group (1.41 ppm) and the piperazine protons (3.31 and 3.72 ppm). The aromatic protons appear in the expected region. The high-resolution mass spectrometry data confirms the molecular weight of the protonated molecule. While the electronic effects of a bromo substituent differ from an amino group, this data serves as a useful benchmark for predicting the spectral features of the target compound.

Experimental Protocols: General Considerations

While specific experimental details for the acquisition of data for the title compound are unavailable, the following outlines a standard protocol for NMR and MS analysis of such a molecule.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Standard pulse sequences would be used to acquire ¹H and ¹³C spectra. Chemical shifts would be referenced to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be used.

-

Data Acquisition: The sample would be introduced into the mass spectrometer, and data would be acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Conclusion

This technical guide has addressed the spectroscopic characterization of this compound. Due to the lack of publicly available experimental data, a detailed analysis of its NMR and MS spectra could not be performed. However, based on its molecular structure and by drawing comparisons with a structurally similar analog, we have provided a predictive overview of its key spectroscopic features. This information serves as a valuable starting point for researchers working with this compound, enabling them to anticipate the expected spectral characteristics and to have a basis for the interpretation of experimentally acquired data. The development and public dissemination of the full spectroscopic data for this important synthetic intermediate would be a valuable contribution to the chemical and pharmaceutical research communities.

References

- Chinese Patent CN108558792B. Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (Provides spectroscopic data for a structurally similar compound).

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate

Abstract

Solubility is a critical physicochemical property that governs the success of a compound throughout the drug discovery and development pipeline.[1][2][3] For pivotal intermediates like this compound, a versatile building block in medicinal chemistry, understanding its solubility profile in various organic solvents is essential for reaction optimization, purification, formulation, and analytical method development. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals. It moves beyond theoretical prediction to detail a robust, first-principles experimental protocol for determining the thermodynamic equilibrium solubility of the title compound. We will explore the underlying principles of solubility, provide a step-by-step methodology, and offer guidance on data interpretation, empowering research teams to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

In the journey from a new chemical entity (NCE) to a viable drug candidate, solubility is a gatekeeper property.[4][5] Poor solubility can lead to a cascade of challenges, including erratic results in biological assays, low bioavailability, and difficulties in creating viable formulations.[3][5][6] Consequently, characterizing the solubility of key compounds like this compound is not a perfunctory task but a strategic necessity.

This compound, featuring a Boc-protected piperazine linked to a bromopyridine core, is a common intermediate in the synthesis of more complex molecules. A thorough understanding of its behavior in different organic solvents enables:

-

Process Chemistry: Selection of optimal solvents for reaction setups, ensuring reactants remain in solution for efficient conversion.

-

Purification: Development of effective crystallization or chromatographic purification methods.

-

Analytical Chemistry: Preparation of stock solutions and standards for techniques like HPLC and LC-MS.

-

Early Formulation: Preliminary assessment for formulation into preclinical dosing vehicles.

This document serves as a practical guide to both predicting and, most importantly, experimentally determining the solubility of this compound with high fidelity.

Theoretical Framework: Predicting Solubility Behavior

The foundational principle of solubility is "like dissolves like."[7] This means that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. By dissecting the molecular structure of this compound, we can make informed predictions about its solubility profile.

Molecular Structure Analysis:

-

Polar Moieties: The molecule possesses several polar features. The pyridine ring, with its electronegative nitrogen atom, and the bromine substituent create significant dipole moments. The two nitrogen atoms within the piperazine ring and the carbonyl group of the tert-butyloxycarbonyl (Boc) protecting group are also polar and can act as hydrogen bond acceptors.

-

Nonpolar Moieties: The bulky, aliphatic tert-butyl group is distinctly nonpolar (lipophilic). The aromatic ring also contributes some nonpolar character.

Predicted Solubility Trends:

Based on this hybrid structure, we can anticipate the following:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). These solvents can effectively solvate both the polar and nonpolar regions of the molecule.

-

Moderate Solubility: Expected in polar protic solvents like Methanol (MeOH) and Ethanol (EtOH), as well as other common solvents like Tetrahydrofuran (THF) and Acetonitrile (ACN).

-

Low Solubility: Expected in highly nonpolar solvents such as Hexane and Heptane. These solvents lack the ability to interact favorably with the polar regions of the molecule.

While these predictions provide a valuable starting point, they are not a substitute for empirical data. Experimental determination is the only way to obtain the accurate, quantitative data needed for rigorous scientific development.

Experimental Protocol: The Gold Standard Shake-Flask Method

To determine the thermodynamic (or equilibrium) solubility, the saturation shake-flask method is the most reliable and widely accepted technique.[8][9][10] This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium under controlled conditions.[11]

Materials and Equipment

-

Solute: this compound (solid, purity >98%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents (e.g., DMSO, DCM, MeOH, ACN, THF, Toluene, Hexane).

-

Equipment:

-

Analytical balance (4-decimal place)

-

2-4 mL glass vials with screw caps and PTFE septa

-

Orbital shaker or vial rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

-

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of the solid compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed. A good starting point is ~10-20 mg of solid.

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but a preliminary time-course experiment (measuring concentration at 2, 4, 8, 24, and 48 hours) is recommended to confirm that the concentration has reached a stable plateau.[8]

-

-

Sample Separation:

-

After equilibration, visually confirm that excess solid remains in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.[12] This step is crucial to remove any remaining microscopic particles. Note: Pre-saturating the filter by discarding the first ~100 µL can prevent loss of analyte due to adsorption to the filter membrane.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[9][11]

-

Prepare a calibration curve using standard solutions of the compound with known concentrations in the same solvent.

-

Dilute the filtered sample as necessary to fall within the linear range of the calibration curve.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of the compound in the (diluted) sample.

-

Calculate the original solubility in mg/mL or mol/L, accounting for any dilutions made.

-

Report the final solubility as the mean and standard deviation of the replicate measurements.

-

Visualizing the Workflow

The following diagram outlines the key stages of the equilibrium solubility determination process.

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. While specific values must be determined empirically, the following table presents a hypothetical outcome based on the theoretical principles discussed earlier. This serves as a template for reporting your findings.

| Solvent Class | Solvent Name | Predicted Solubility Category | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | > 100 |

| Dichloromethane (DCM) | High | ~80-100 | |

| Tetrahydrofuran (THF) | Moderate to High | ~50-70 | |

| Acetonitrile (ACN) | Moderate | ~20-40 | |

| Polar Protic | Methanol (MeOH) | Moderate | ~15-30 |

| Ethanol (EtOH) | Moderate | ~10-20 | |

| Nonpolar | Toluene | Low to Moderate | ~5-15 |

| n-Hexane | Low (Insoluble) | < 1 |

Interpreting the Results: By comparing the experimental data to the initial predictions, scientists can gain a deeper understanding of the compound's physicochemical nature. This data provides a quantitative basis for selecting appropriate solvent systems for subsequent chemical and formulation development activities.

Conclusion

While computational models and theoretical principles offer valuable guidance, they cannot replace high-quality experimental data.[1][13] Determining the solubility of key intermediates like this compound is a foundational step in any successful drug discovery program. The robust shake-flask method detailed in this guide provides a reliable pathway to generate the accurate and reproducible data necessary to make informed decisions, mitigate risks, and accelerate the development timeline. By investing in this critical characterization early, research organizations can build a solid foundation for future success.

References

- 1. d-nb.info [d-nb.info]

- 2. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. books.rsc.org [books.rsc.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. who.int [who.int]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. evotec.com [evotec.com]

- 12. benchchem.com [benchchem.com]

- 13. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

An In-Depth Technical Guide to the Safe Handling of Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate

This guide provides a comprehensive framework for the safe handling, storage, and disposal of Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (CAS No: 412348-27-7). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to instill a deep understanding of the material's hazard profile and the scientific rationale behind recommended safety protocols. By integrating principles of risk assessment and control, this guide aims to create a self-validating system of safety that protects personnel and ensures experimental integrity.

Compound Identification and Hazard Analysis

This compound is a heterocyclic building block commonly used in medicinal chemistry and pharmaceutical research. Its structure, containing a bromopyridine moiety and a Boc-protected piperazine ring, dictates its reactivity and toxicological profile.

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling. While comprehensive experimental data for this specific molecule is not uniformly available, the following information has been compiled from supplier safety data sheets (SDS).[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | AK Scientific, Inc.[1] |

| Molecular Weight | 342.23 g/mol | AK Scientific, Inc.[1] |

| Appearance | Solid (form may vary) | Sigma-Aldrich[2] |

| Purity | Typically ≥95% | AK Scientific, Inc.[1] |

| Storage Temperature | Room temperature, under inert atmosphere | Sigma-Aldrich[2] |

| Solubility | Data not widely available | AK Scientific, Inc.[1] |

| Melting Point | Data not widely available | AK Scientific, Inc.[1] |

GHS Classification and Hazard Statement

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1]

-

Signal Word: Warning [1]

-

Hazard Statements:

-

Pictograms:

-

Health Hazard: (Irritant)

-

The bromopyridine functional group is a key contributor to the toxicological profile. Halogenated pyridines can be absorbed dermally and are often irritants.[3][4] The piperazine moiety, while common in pharmaceuticals, can also cause skin and respiratory sensitization.[2]

The Hierarchy of Controls: A Self-Validating Safety Framework

The most effective safety programs prioritize engineering and administrative controls over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a system designed to minimize risk at its source.[5]

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

For this compound, substitution may not be feasible. Therefore, the focus must be on robust engineering and administrative controls, with PPE serving as the final, essential barrier.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

-

Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transfers, must be conducted inside a certified chemical fume hood.[6][7][8] This is critical because fine powders can easily become airborne, posing a significant inhalation risk.[9][10][11]

-

Ventilated Balance Enclosure: For high-precision weighing, a dedicated ventilated balance enclosure or powder containment hood is ideal. These systems provide a stable weighing environment while capturing any generated dust.[6]

-

Proximity of Safety Equipment: An eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[12]

Administrative Controls and Standard Operating Procedures (SOPs)

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

Designated Work Area

Designate a specific area within the laboratory for handling this compound.[6][8] This area should be clearly marked and kept clean. Covering the work surface with absorbent bench paper can help contain spills and simplify cleanup.[6]

SOP: Weighing and Transfer of Solid Compound

This protocol is designed as a self-validating system, with checks to ensure containment is maintained throughout the process.

Objective: To accurately weigh and transfer this compound while minimizing personnel exposure and preventing contamination.

Materials:

-

This compound in its original, sealed container.

-

Appropriate receiving vessel (e.g., round-bottom flask, vial) with a secure closure.

-

Weighing paper or anti-static weigh boat.[7]

-

Two clean spatulas.

-

Labeled waste container for contaminated disposables.

Procedure:

-

Preparation (Pre-Verification):

-

Don all required PPE (see Section 5).

-

Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

-

Wipe down the balance and the fume hood work surface.[7]

-

Place the receiving vessel, spatulas, and waste container inside the fume hood.

-

-

Taring the Vessel:

-

Place the empty, capped receiving vessel on the balance and tare to zero.

-

Alternatively, place a weigh boat on the balance and tare. This is the preferred method for preventing contamination of glassware.[12]

-

-

Transferring the Powder (Containment Zone):

-

Move the tared weigh boat into the fume hood.

-

Open the stock bottle of the compound.

-

Using a clean spatula, carefully transfer the approximate required amount of powder onto the weigh boat. Causality: Performing this initial transfer inside the hood is the most critical step for preventing inhalation exposure, as this is when dust is most likely to be generated.[6][9]

-

Securely close the stock bottle immediately.

-

-

Weighing (Verification):

-

Carefully move the weigh boat with the powder back to the balance.

-

Record the precise weight.

-

If adjustments are needed, do not make them at the balance. Return the weigh boat to the fume hood to add or remove small amounts of powder. Never return excess chemical to the stock bottle. [12]

-

-

Final Transfer and Cleanup (Final Verification):

-

Once the target weight is achieved, carefully transfer the powder from the weigh boat into the final receiving vessel inside the fume hood.

-

Use a clean spatula or brush to ensure a complete transfer.

-

Dispose of the used weigh boat and any other contaminated disposable items into the designated waste container within the hood.[12]

-

Wipe the spatula clean.

-

Decontaminate the work surface with a suitable solvent (e.g., isopropanol or ethanol) and wipe dry.[7]

-

Remove gloves and wash hands thoroughly.[7]

-

Sources

- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 2. lobachemie.com [lobachemie.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2-Bromopyridine - Safety Data Sheet [chemicalbook.com]

- 5. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 8. safety.duke.edu [safety.duke.edu]

- 9. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 10. web.uri.edu [web.uri.edu]

- 11. Elevating Workplace Safety in Powder Handling Systems [pneupowders.com]

- 12. addgene.org [addgene.org]

An In-Depth Technical Guide to Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract: Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate, CAS No. 412348-27-7, is a pivotal heterocyclic intermediate in contemporary drug discovery.[1][2] Its unique trifunctional architecture, comprising a Boc-protected piperazine, a pyridine core, and a reactive bromine handle, makes it an exceptionally valuable building block. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic applications, with a particular focus on its role in constructing complex molecular frameworks via palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes field-proven insights with established chemical principles to offer a practical resource for leveraging this compound in pharmaceutical research and development.

Introduction: Strategic Importance in Drug Discovery

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[3][4] Its presence can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets.[4][5] When coupled with a pyridine ring, another critical pharmacophore, the resulting scaffold becomes a powerful starting point for novel therapeutics.

This compound embodies this principle. The molecule is strategically designed for sequential, controlled functionalization:

-

The Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the N4 nitrogen of the piperazine ring. This allows the N1 nitrogen to be selectively coupled to the pyridine ring. The Boc group can be cleanly removed under acidic conditions later in a synthetic sequence to allow for further derivatization at the N4 position.

-

The 3-yl-Piperazine Linkage: The connection at the 3-position of the pyridine ring orients the piperazine moiety for diverse interactions within a target's binding site.

-

The 6-Bromo Substituent: This is arguably the most critical feature for synthetic utility. The bromine atom is not merely a placeholder but a versatile functional handle. It is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively.[6] This capability is fundamental to the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This combination of features has made this scaffold and its close analogs (e.g., the amino and nitro versions) key intermediates in the synthesis of high-value therapeutics, most notably in the field of oncology with kinase inhibitors like Palbociclib.[7][8][9]

Physicochemical Properties and Characterization

A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 412348-27-7 | [1][10][11] |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | [1][10] |

| Molecular Weight | 342.23 g/mol | [1] |

| IUPAC Name | tert-butyl 4-(6-bromo-3-pyridinyl)-1-piperazinecarboxylate | [10] |

| Physical Form | Solid | [10] |

| Storage | Store in a dry, inert atmosphere at room temperature. | [10][12] |

Structural Representation

Caption: Structure of this compound.

Expected Spectroscopic Characterization

-

¹H NMR (Proton NMR):

-

Boc Group: A sharp, strong singlet integrating to 9 protons will be observed around δ 1.4-1.5 ppm.

-

Piperazine Protons: Two sets of multiplets, each integrating to 4 protons, are expected. The protons adjacent to the Boc-bearing nitrogen (positions 2 and 6) will appear around δ 3.5-3.7 ppm. The protons adjacent to the pyridine-bearing nitrogen (positions 3 and 5) will be shifted slightly downfield, likely around δ 3.1-3.3 ppm.

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) are expected. The proton at the 2-position (adjacent to N and C-Br) will likely be a doublet. The proton at the 4-position will be a doublet of doublets, and the proton at the 5-position (adjacent to the piperazine) will be another doublet.

-

-

¹³C NMR (Carbon NMR):

-

Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl carbons around δ 28 ppm. The carbonyl carbon will be significantly downfield, ~δ 154 ppm.

-

Piperazine Carbons: Two signals are expected in the δ 45-55 ppm range.

-

Pyridine Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm) are expected, with the carbon bearing the bromine atom being the most upfield in this region due to the heavy atom effect.

-

-

Mass Spectrometry (MS):

-

In ESI+ mode, the expected molecular ion peak [M+H]⁺ would be at m/z 342.2. A characteristic isotopic pattern will be observed due to the presence of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom.

-

Synthesis and Manufacturing

The most common and logical approach to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Pathway Overview

The synthesis involves the reaction of a di-substituted pyridine with one equivalent of N-Boc-piperazine. 2,5-Dibromopyridine is a common and logical starting material. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen. A base is used to scavenge the HBr generated during the reaction.

Caption: Synthetic pathway for the target compound via SɴAr reaction.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for similar transformations.[16] Optimization may be required based on scale and available equipment.

-

Reactor Setup: To a dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-dibromopyridine (1.0 eq), N-Boc-piperazine (1.05 eq), and a suitable base such as sodium tert-butoxide (1.5 eq) or potassium carbonate (2.0 eq).

-

Solvent Addition: Add a dry, aprotic solvent such as toluene or 1,4-dioxane to the vessel. The reaction concentration is typically between 0.1 M and 0.5 M.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,5-dibromopyridine is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product as a solid.

-

Causality and Rationale:

-

Choice of Base: A strong, non-nucleophilic base like NaOtBu is often used to facilitate the deprotonation of the piperazine nitrogen, increasing its nucleophilicity and driving the reaction forward. K₂CO₃ is a milder, more economical alternative suitable for large-scale production.

-

Solvent: Aprotic, non-polar to moderately polar solvents like toluene or dioxane are ideal as they are inert to the reaction conditions and effectively solvate the reagents.

-

Inert Atmosphere: A nitrogen or argon atmosphere is crucial to prevent moisture from quenching the base and to avoid potential side reactions.

Applications in Drug Discovery: The Cross-Coupling Workhorse

The primary value of this compound lies in its utility as a versatile building block. The C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming reactions in modern organic synthesis.[6][17]

Buchwald-Hartwig Amination: Forging C-N Bonds